molecular formula C16H24N2O B14191983 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane

9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane

Cat. No.: B14191983
M. Wt: 260.37 g/mol
InChI Key: XMVWLYSTZABKHZ-UHFFFAOYSA-N
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Description

9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane typically involves the construction of the spirocyclic framework followed by the introduction of the methoxyphenyl group. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to the active site of the target, while the spirocyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is unique due to the presence of the methoxyphenyl group, which imparts specific biological activities and enhances its potential as a pharmacological agent. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-3-9-16(13-18)8-2-10-17-16/h4-7,17H,2-3,8-13H2,1H3

InChI Key

XMVWLYSTZABKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC3(C2)CCCN3

Origin of Product

United States

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